3-Iodocyclopentanone

Descripción general

Descripción

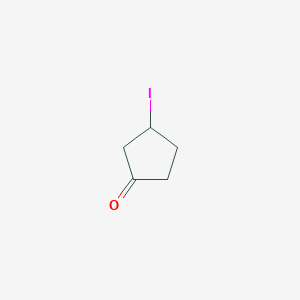

3-Iodocyclopentanone is an organic compound with the molecular formula C₅H₇IO It is a derivative of cyclopentanone, where an iodine atom is substituted at the third position of the cyclopentane ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Iodocyclopentanone can be synthesized through several methods. One common approach involves the iodination of cyclopentanone. This can be achieved by treating cyclopentanone with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction typically proceeds via the formation of an enolate intermediate, which then reacts with iodine to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Análisis De Reacciones Químicas

Types of Reactions: 3-Iodocyclopentanone undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted cyclopentanones.

Reduction Reactions: The carbonyl group in this compound can be reduced to form the corresponding alcohol, 3-iodocyclopentanol, using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH), ammonia (NH₃), thiols (RSH)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Major Products:

- Substitution: Various substituted cyclopentanones

- Reduction: 3-Iodocyclopentanol

- Oxidation: Carboxylic acids and other oxidized derivatives

Aplicaciones Científicas De Investigación

3-Iodocyclopentanone has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: The compound can be used in the development of radiolabeled molecules for imaging studies, as iodine isotopes are commonly used in radiopharmaceuticals.

Medicine: Research into the pharmacological properties of this compound derivatives may lead to the discovery of new therapeutic agents.

Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties, such as flame retardants or polymer additives.

Mecanismo De Acción

The mechanism of action of 3-iodocyclopentanone depends on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, radiolabeled derivatives of this compound can be used to trace metabolic pathways or target specific tissues for imaging purposes. The molecular targets and pathways involved will vary based on the specific derivative and its intended use.

Comparación Con Compuestos Similares

Cyclopentanone: The parent compound, which lacks the iodine substitution.

2-Iodocyclopentanone: A similar compound with the iodine atom at the second position.

3-Bromocyclopentanone: A bromine-substituted analogue.

Comparison: 3-Iodocyclopentanone is unique due to the presence of the iodine atom at the third position, which imparts distinct reactivity and properties compared to its analogues. The iodine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis and research applications.

Actividad Biológica

Methyl 4-butylbenzoate, an organic compound with the molecular formula , is an ester derived from butylbenzoic acid and methanol. This compound is notable for its applications in various fields, including fragrance production, chemical synthesis, and potential biological activities. This article explores the biological activity of methyl 4-butylbenzoate, focusing on its mechanisms of action, toxicological profiles, and relevant case studies.

Methyl 4-butylbenzoate can be synthesized through the esterification of 4-butylbenzoic acid with methanol, typically using an acid catalyst such as sulfuric acid. The reaction proceeds under reflux conditions, leading to the formation of the ester and water:

The biological activity of methyl 4-butylbenzoate is largely attributed to its interactions with various cellular receptors and enzymes. As a fragrance compound, it binds to olfactory receptors, triggering sensory responses. Furthermore, its ester functional group allows it to participate in biochemical reactions, such as hydrolysis and nucleophilic attacks, which can influence metabolic pathways.

Biological Activities

-

Antimicrobial Properties :

Methyl 4-butylbenzoate has been studied for its potential antimicrobial effects. In vitro studies have shown that it exhibits activity against various bacterial strains, suggesting its possible use as a preservative in cosmetic formulations. -

Insecticidal Activity :

Research indicates that methyl 4-butylbenzoate possesses insecticidal properties. Laboratory studies have demonstrated its effectiveness against pests like Aedes aegypti, where it showed higher toxicity compared to other benzoate analogs . -

Toxicity Studies :

Toxicological assessments reveal that methyl 4-butylbenzoate can cause skin and respiratory irritation upon exposure. It is classified under GHS as a harmful substance if ingested or inhaled (H302 + H312 + H332) .

Case Study 1: Insecticidal Efficacy

A study conducted on the insecticidal properties of various benzoate compounds found that methyl 4-butylbenzoate was particularly effective against Drosophila suzukii and Cimex lectularius. The study highlighted that this compound could serve as a natural alternative to synthetic insecticides in agricultural practices .

Case Study 2: Antimicrobial Activity

In another investigation focused on antimicrobial efficacy, methyl 4-butylbenzoate was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones around the compound's application sites, suggesting potential for use in medical or cosmetic products .

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

3-iodocyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7IO/c6-4-1-2-5(7)3-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APMGHATZDKMABH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60574873 | |

| Record name | 3-Iodocyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86613-17-4 | |

| Record name | 3-Iodocyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 3-Iodocyclopentanone react with the functionalized secondary alkylcopper reagents described in the research?

A1: The research demonstrates that functionalized secondary alkylcopper reagents, prepared through a series of transmetalations, react with this compound with high retention of configuration [, ]. While the specific product of this reaction is not detailed in the abstracts, it can be inferred that the reaction likely proceeds via nucleophilic substitution, where the alkylcopper reagent acts as a nucleophile, displacing the iodine atom in this compound. This highlights the potential of using this methodology for the stereoselective formation of new carbon-carbon bonds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.